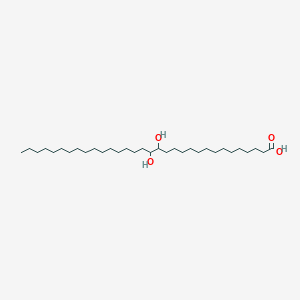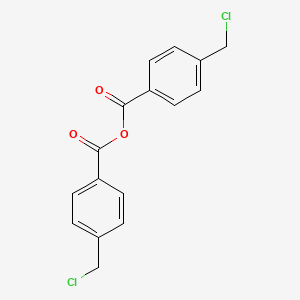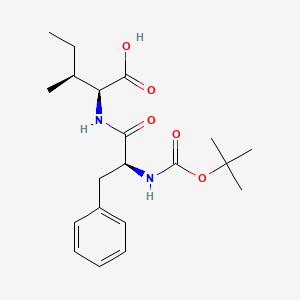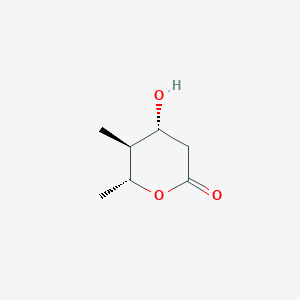
15,16-Dihydroxydotriacontanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15,16-Dihydroxydotriacontanoic acid is a long-chain hydroxy fatty acid. It is characterized by the presence of two hydroxyl groups located at the 15th and 16th carbon positions of a 32-carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15,16-dihydroxydotriacontanoic acid typically involves the hydroxylation and chain elongation of shorter fatty acids such as 14:0 and 16:0 fatty acids . The hydroxylation process introduces hydroxyl groups at specific positions on the carbon chain, while chain elongation extends the carbon chain to the desired length.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the hydroxylation and chain elongation reactions to achieve high yields and purity. This may include the use of specific catalysts, reaction conditions, and purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 15,16-Dihydroxydotriacontanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
15,16-Dihydroxydotriacontanoic acid has several scientific research applications, including:
Organic Geochemistry: It serves as a biomarker for assigning sources of organic matter in seawater and sediments.
Lipid Biochemistry: The compound is studied for its role in the lipid composition of microalgae and other organisms.
Industrial Applications: Potential use in the production of biofuels, food additives, and other commercially valuable products.
Mecanismo De Acción
The mechanism of action of 15,16-dihydroxydotriacontanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the carbon chain allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. detailed studies on its exact mechanism of action are limited, and further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
Dotriacontanoic Acid: A straight-chain saturated fatty acid with a 32-carbon chain.
16,17-Dihydroxytritriacontanoic Acid: Another long-chain hydroxy fatty acid with hydroxyl groups at the 16th and 17th positions.
Uniqueness: 15,16-Dihydroxydotriacontanoic acid is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and biological functions
Propiedades
Número CAS |
192941-71-2 |
|---|---|
Fórmula molecular |
C32H64O4 |
Peso molecular |
512.8 g/mol |
Nombre IUPAC |
15,16-dihydroxydotriacontanoic acid |
InChI |
InChI=1S/C32H64O4/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-27-30(33)31(34)28-25-22-19-16-13-11-14-17-20-23-26-29-32(35)36/h30-31,33-34H,2-29H2,1H3,(H,35,36) |
Clave InChI |
DQEPSBXMQBADCO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)




![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)


![4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12572522.png)
![Peroxide, bis[(undecafluorocyclohexyl)carbonyl]](/img/structure/B12572524.png)

![3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate](/img/structure/B12572533.png)
![2,2'-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid](/img/structure/B12572536.png)
